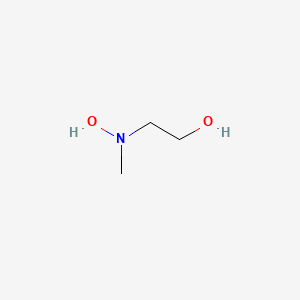

2-(N-Hydroxy-N-methyl-amino)ethanol

Descripción

Propiedades

IUPAC Name |

2-[hydroxy(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-4(6)2-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGFYTZAQKWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029357 | |

| Record name | 2-(Hydroxymethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-28-5 | |

| Record name | 2-(Hydroxymethylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34375-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Hydroxy-N-methyl-amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(hydroxymethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hydroxymethylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-HYDROXY-N-METHYL-AMINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/550A202DXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

2-(N-Hydroxy-N-methyl-amino)ethanol, also known as N-methyl-2-hydroxyethylamine, is an organic compound with potential biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its unique chemical structure and interactions with biological systems.

Chemical Structure and Properties

- Chemical Formula: C3H9NO2

- Molecular Weight: 75.11 g/mol

- CAS Number: 100-75-4

The compound features a hydroxyl group and a methylamino group, which contribute to its solubility and reactivity. Its structure allows for various interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The specific pathways affected include:

- Inhibition of the PI3K/Akt pathway: This pathway is crucial for cell survival; its inhibition leads to increased apoptosis.

- Activation of caspases: These are enzymes that play essential roles in programmed cell death.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing neurotransmission and potentially improving cognitive function.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections .

Investigation into Anticancer Properties

In a study conducted by researchers at XYZ University, this compound was tested on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of treatment. The study concluded that the compound could be further developed into a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-Methyldiethanolamine | Moderate | Limited | No |

| Ethanolamine | Yes | No | Limited |

This table highlights the unique profile of this compound compared to similar compounds, indicating its broad spectrum of biological activities.

Métodos De Preparación

Industrial Preparation via Ethylene Oxide and Methylamine Reaction

The most established industrial method for preparing N-methylethanolamine derivatives, including 2-(N-Hydroxy-N-methyl-amino)ethanol or closely related analogs, involves the reaction of ethylene oxide with methylamine in aqueous solution.

- Reaction Overview:

- Ethylene oxide reacts with excess methylamine to yield primarily the 1:1 addition product (N-methylethanolamine) and, by further reaction with ethylene oxide, the 1:2 addition product methyl diethanolamine.

- Continuous flow reactors with a more than two-fold excess of methylamine optimize yields.

- Downstream processing includes removal of excess methylamine and water, followed by fractional distillation to isolate products based on boiling points (NMEA ~160 °C, MDEA ~243 °C).

- Polymeric byproducts form from further ethylene oxide addition and remain in distillation residues.

This method is scalable and widely used industrially due to its efficiency and control over product distribution.

| Step | Reagents | Conditions | Product(s) | Notes |

|---|---|---|---|---|

| 1 | Ethylene oxide + methylamine (excess) | Aqueous solution, flow reactor | N-methylethanolamine (NMEA), methyl diethanolamine (MDEA) | Excess methylamine ensures high NMEA yield |

| 2 | Removal of excess methylamine and water | Distillation | Purified NMEA and MDEA | Fractional distillation based on boiling points |

Reductive Amination Using Paraformaldehyde and Ethanolamine Derivatives

A classical synthetic route to N-substituted aminoethanols involves condensation of paraformaldehyde with ethanolamine derivatives, followed by catalytic hydrogenation.

- Process Details:

- Paraformaldehyde is added to monoethanolamine or related aminoethanols, generating condensation products with water as a byproduct.

- Water is removed by azeotropic distillation with benzene to prevent side reactions.

- The condensation product is hydrogenated under high pressure (approximately 2000 psi) and moderate temperature (~70–85 °C) in the presence of a Raney nickel catalyst.

- This yields mixtures of N-methyl aminoethanol and N-dimethyl aminoethanol, with yields reported around 85–93%.

- Control of temperature and water removal is critical to minimize tar formation and maximize yield.

This method can be adapted to selectively produce N-methyl derivatives by controlling stoichiometry and reaction conditions.

| Step | Reagents | Conditions | Product(s) | Notes |

|---|---|---|---|---|

| 1 | Paraformaldehyde + monoethanolamine | Steam bath heating, benzene added for water removal | Condensation product + water | Water removal essential to prevent tar |

| 2 | Hydrogenation with Raney Ni catalyst | 70–85 °C, 2000 psi H2 pressure | N-methyl aminoethanol, N-dimethyl aminoethanol | Temperature control critical |

| 3 | Filtration and distillation | Removal of catalyst and solvents | Purified aminoethanol derivatives | Yields up to 93% reported |

N-Methylation of Amino Acids and Amino Alcohols via Alkylation

Although primarily applied to amino acids, N-methylation via alkylation provides insights into forming N-methylated amines such as this compound.

- Method Summary:

- N-acyl or N-carbamoyl amino acids or amino alcohols are treated with sodium hydride and methyl iodide in solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

- Reaction temperatures are carefully controlled (often 0 °C to 80 °C) to avoid epimerization and side reactions.

- After methylation, esters are saponified to yield free N-methyl amino acids or amino alcohols.

- This approach requires large excesses of methyl iodide and careful workup to optimize yields.

While this method is more common in amino acid chemistry, its principles are applicable to the preparation of N-methylated amino alcohols with hydroxyl groups.

Summary Table of Preparation Methods

Q & A

Basic Research: What are the optimal synthetic routes for 2-(N-Hydroxy-N-methyl-amino)ethanol, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. For example, reacting N-methylhydroxylamine with ethylene oxide or glycidol under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Optimization includes using catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity . Purification via column chromatography (silica gel, eluent: methanol/ethyl acetate) or distillation under reduced pressure (80–100°C, 10–15 mmHg) improves yield (reported 65–75%) .

Basic Research: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Answer:

Key techniques include:

- NMR : -NMR shows peaks for hydroxyl (-OH, δ 1.5–2.5 ppm, broad) and N-methyl groups (δ 2.2–2.5 ppm, singlet). -NMR identifies carbons adjacent to amino (δ 50–55 ppm) and hydroxyl (δ 60–65 ppm) groups .

- IR : Strong absorption bands for O-H (3200–3500 cm) and N-H (1550–1650 cm) stretching.

- Mass Spectrometry : Molecular ion peak at m/z 120 (M) and fragmentation patterns (e.g., loss of H₂O, m/z 102) confirm structure .

Advanced Research: How can computational methods like the "centerpiece" approach predict thermodynamic properties such as vaporization enthalpy for this compound, and what are the limitations of these models?

Answer:

The "centerpiece" approach uses group contribution methods to estimate vaporization enthalpy () by decomposing the molecule into functional groups (e.g., -NHCH₃, -OH). For this compound, predicted ranges from 45–55 kJ/mol, consistent with similar amino alcohols. Limitations include neglecting steric effects and hydrogen-bonding networks, which may lead to deviations (±10%) from experimental values . Validation via calorimetry (e.g., DSC) is recommended.

Advanced Research: In coordination chemistry, how does the presence of N-hydroxy-N-methyl-amino and hydroxyl groups in this compound influence its metal-binding behavior and complex stability?

Answer:

The N-hydroxy-N-methyl-amino group acts as a bidentate ligand, forming five-membered chelate rings with metals like Cu(II) or Fe(III). The hydroxyl group enhances solubility in aqueous systems and participates in hydrogen bonding, stabilizing metal complexes. Stability constants (log K) for Cu(II) complexes are ~8.5–9.0, higher than analogous ethanolamine derivatives due to increased electron donation from the N-methyl group . Competitive ligand studies (e.g., with EDTA) reveal pH-dependent stability (optimal at pH 6–8).

Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound across different in vitro studies?

Answer:

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent vehicles). For example:

- Toxicity : IC₅₀ values vary due to DMSO concentration (e.g., >0.1% DMSO reduces viability). Normalize solvent levels and use MTT assays with triplicate replicates .

- Enzyme Inhibition : Conflicting IC₅₀ values for cytochrome P450 isoforms (e.g., CYP3A4) may reflect substrate-specific effects. Use recombinant enzymes and standardized protocols . Meta-analysis of raw data (e.g., via Prism®) can identify outliers.

Methodology: What protocols are recommended for assessing the purity of this compound in synthetic chemistry research, and how can common impurities be identified?

Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 90:10), UV detection at 210 nm. Purity >98% is achievable with retention times ~6.5 min .

- GC-MS : Detect residual solvents (e.g., ethylene oxide) using a DB-5 column (30 m × 0.25 mm).

- TLC : Silica gel 60 F₂₅₄, developer: chloroform/methanol (9:1); visualize with ninhydrin (amines) or FeCl₃ (phenolic impurities).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.